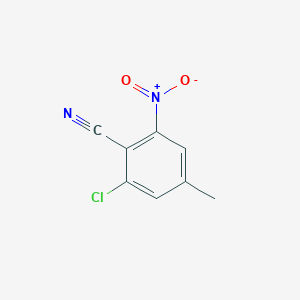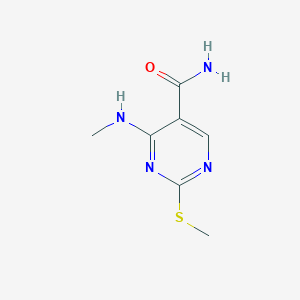![molecular formula C12H19NO B11903090 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one](/img/structure/B11903090.png)
3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-1-ylmethyl)bicyclo[321]octan-2-one is a complex organic compound that features a bicyclic structure fused with an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high stereochemical control. The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used .
Industrial Production Methods
While specific industrial production methods for 3-(Azetidin-1-ylmethyl)bicyclo[32
化学反応の分析
Types of Reactions
3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the azetidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the bicyclic structure.
科学的研究の応用
3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific mechanical or chemical properties.
作用機序
The mechanism of action of 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The azetidine ring can also participate in hydrogen bonding and other interactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octan-2-one: Shares the bicyclic framework but lacks the azetidine ring.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure but differs in the position and nature of the nitrogen-containing ring.
8-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different structural features.
Uniqueness
3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one is unique due to the presence of the azetidine ring fused to the bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
3-(azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C12H19NO/c14-12-10-3-2-9(6-10)7-11(12)8-13-4-1-5-13/h9-11H,1-8H2 |
InChIキー |
TVBXALPDPZZUAU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2CC3CCC(C3)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)

![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)

![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)


![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)

